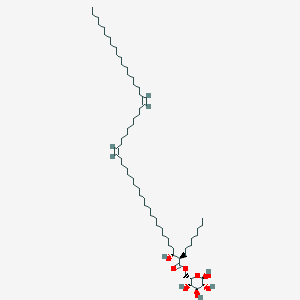

Glucose monomycolate

描述

属性

分子式 |

C66H126O8 |

|---|---|

分子量 |

1047.7 g/mol |

IUPAC 名称 |

[(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (2R,3R,23Z,33Z)-3-hydroxy-2-octyldopentaconta-23,33-dienoate |

InChI |

InChI=1S/C66H126O8/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-53-55-57-60(67)59(56-54-52-10-8-6-4-2)65(71)73-58-61-62(68)63(69)64(70)66(72)74-61/h24-25,34-35,59-64,66-70,72H,3-23,26-33,36-58H2,1-2H3/b25-24-,35-34-/t59-,60-,61+,62-,63+,64-,66-/m1/s1 |

InChI 键 |

BVARSKHQNMUXIB-WOUBZNJSSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O)O |

手性 SMILES |

CCCCCCCCCCCCCCCCCC/C=C\CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCC)C(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O)O |

同义词 |

6-O-mycoloyl-D-glucose glucose monomycolate glucose mycolate glucosylmonomycolate |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core of Glucose Monomycolate: Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose monomycolate (GMM) is a significant glycolipid component of the mycobacterial cell wall, playing a crucial role in the immunopathology of diseases such as tuberculosis.[1] This document provides a comprehensive technical overview of the structure, function, and immunological significance of GMM. It details the intricate chemical architecture of GMM, its role as a potent antigen recognized by the human immune system, and the downstream signaling events following its recognition. Furthermore, this guide outlines the biosynthetic pathway of GMM, offering insights into potential therapeutic targets. Detailed experimental protocols for the purification and functional analysis of GMM are provided, alongside quantitative data and visual representations of key pathways to facilitate a deeper understanding for researchers in immunology and drug development.

Structure of this compound

This compound is a glycolipid composed of a long-chain mycolic acid molecule esterified to a glucose moiety.[1] The precise chemical structure is critical for its biological activity.[2]

1.1. Mycolic Acid Component

Mycolic acids are characteristic long-chain fatty acids found in the cell walls of mycobacteria and related species.[2] They are β-hydroxy fatty acids with a shorter α-alkyl side chain. The overall carbon chain length of mycolic acids in mycobacteria typically ranges from 70 to 90 carbons.[2] The mycolic acid component of GMM consists of a meromycolate chain, which forms the long part of the molecule, and the α-alkyl chain.[1]

1.2. Glucose Moiety and Linkage

In the most common form of GMM, the mycolic acid is esterified to the 6-hydroxyl group of a D-glucose molecule, forming 6-O-mycoloyl-D-glucose.[1] The stereochemistry of both the glucose and the mycolic acid, particularly at the α- and β-positions, is crucial for its recognition by the immune system.[2] T-cell recognition is highly specific to the natural R,R-stereochemistry of the hydroxyl acid part of the mycolate.[2]

Below is a DOT graph representation of the general structure of this compound.

References

An In-depth Technical Guide on Glucose Monomycolate in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose monomycolate (GMM) is a significant glycolipid component of the Mycobacterium tuberculosis cell wall, playing a crucial role in the bacterium's interaction with the host immune system. This technical guide provides a comprehensive overview of GMM, detailing its structure, biosynthesis, and its pivotal role as an antigen presented by the CD1b molecule to T cells. The guide offers in-depth experimental protocols for the extraction, purification, and functional analysis of GMM, alongside a quantitative analysis of its abundance under varying glucose conditions. Furthermore, it visually delineates the key signaling pathways and experimental workflows through detailed diagrams, offering a critical resource for researchers engaged in tuberculosis research and the development of novel therapeutic and vaccine strategies.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell envelope that is rich in lipids and glycolipids. These molecules are not only integral to the structural integrity of the bacterium but also play a vital role in its pathogenesis and interaction with the host immune system. Among these, this compound (GMM) has emerged as a molecule of significant interest. GMM is a glycolipid consisting of a mycolic acid molecule esterified to a glucose moiety. Its production is notably upregulated when M. tuberculosis resides within the host, where it can utilize host-derived glucose[1]. This guide delves into the core aspects of GMM, providing a technical resource for the scientific community.

Structure and Biosynthesis of this compound

The fundamental structure of GMM comprises a long-chain mycolic acid esterified to the C6 hydroxyl group of a glucose molecule[2]. Mycolic acids themselves are complex α-alkyl, β-hydroxy fatty acids that are characteristic of mycobacteria.

The biosynthesis of GMM is intrinsically linked to the synthesis of mycolic acids and the availability of glucose. The key enzymatic step in GMM synthesis is catalyzed by the mycolyltransferase activity of the Antigen 85 (Ag85) complex, particularly Ag85A[3][4]. In the presence of glucose, Ag85A preferentially transfers a mycolyl group from a donor molecule, trehalose monomycolate (TMM), to glucose, forming GMM[3]. This represents a competitive substrate selection by Ag85A, which can also catalyze the formation of trehalose dimycolate (TDM) from two molecules of TMM in glucose-depleted conditions[3].

Quantitative Analysis of this compound Abundance

The expression of GMM is significantly influenced by the availability of glucose in the mycobacterial environment. Studies have demonstrated that M. tuberculosis upregulates GMM production when grown in glucose-rich conditions, mimicking the host intracellular environment[5][6]. This adaptation is crucial for the bacterium's survival and interaction with the host immune system.

| Glucose Concentration in Culture Medium | Relative Abundance of GMM (%) | Reference |

| 0.05% | 15 ± 3 | [6] |

| 0.2% | 45 ± 5 | [5] |

| 1.0% | 85 ± 7 | [3] |

Table 1: Relative Abundance of this compound in M. tuberculosis under Varying Glucose Concentrations. The data represents the percentage of total cell wall glycolipids.

Interaction with the Host Immune System: Antigen Presentation and T-Cell Activation

GMM is a potent antigen that is recognized by a specific subset of T cells. This recognition is mediated by the CD1b protein, a member of the CD1 family of antigen-presenting molecules that specialize in presenting lipid and glycolipid antigens[7].

The process begins with the uptake of M. tuberculosis or its components by antigen-presenting cells (APCs), such as dendritic cells. Inside the APC, GMM is loaded onto CD1b molecules within the endosomal compartments. The GMM-CD1b complex is then transported to the cell surface for presentation to T cells[7].

The T-cell receptor (TCR) on specific T cells directly recognizes the exposed glucose moiety of GMM presented by CD1b[8][9]. This interaction triggers a downstream signaling cascade within the T cell, leading to its activation, proliferation, and the secretion of cytokines such as interferon-gamma (IFN-γ), which are critical for controlling mycobacterial infection. The initial steps of this signaling cascade involve the activation of the tyrosine kinases Lck and ZAP-70[10][11][12][13].

References

- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of a Mycolic Acid from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycolyltransferase-mediated Glycolipid Exchange in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mycolyltransferase 85A, a putative drug target of Mycobacterium tuberculosis: development of a novel assay and quantification of glycolipid-status of the mycobacterial cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucose Phosphorylation Is Required for Mycobacterium tuberculosis Persistence in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. research.monash.edu [research.monash.edu]

- 10. Roles of Lck, Syk and ZAP-70 tyrosine kinases in TCR-mediated phosphorylation of the adapter protein Shc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Glucose Monomycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose monomycolate (GMM) is a significant glycolipid component of the cell wall in Mycobacterium species, including the pathogenic Mycobacterium tuberculosis. It plays a crucial role in the host-pathogen interaction, serving as a key antigen recognized by the human immune system[1]. The biosynthesis of GMM is intrinsically linked to the synthesis of mycolic acids, the hallmark long-chain fatty acids of mycobacteria. An understanding of this pathway is critical for the development of novel therapeutics targeting tuberculosis and other mycobacterial infections. This guide provides a detailed overview of the GMM biosynthesis pathway, including the enzymatic steps, regulatory mechanisms, and relevant experimental protocols.

Core Biosynthesis Pathway

The biosynthesis of GMM can be conceptually divided into two major stages:

-

Synthesis of the Mycolic Acid Precursor: This involves the coordinated action of two fatty acid synthase (FAS) systems, FAS-I and FAS-II, to produce the long-chain mycolic acids.

-

Glycosylation of Mycolic Acid: A glucose moiety is attached to the mycolic acid, a reaction catalyzed by a glycosyltransferase.

Mycolic Acid Biosynthesis

Mycolic acids are α-alkyl, β-hydroxy fatty acids with very long chains. Their synthesis is a complex process initiated by the FAS-I system and completed by the FAS-II system[2][3][4].

a. Fatty Acid Synthase-I (FAS-I) System:

The mycobacterial FAS-I is a large, multifunctional polypeptide that catalyzes the de novo synthesis of fatty acids[2][5]. It produces a bimodal distribution of acyl-CoA products: a C16-C18 chain and a C24-C26 chain[2]. The shorter chains serve as primers for the FAS-II system, while the longer chains provide the α-alkyl branch of the final mycolic acid[3].

b. Fatty Acid Synthase-II (FAS-II) System:

The FAS-II system is a multi-enzyme complex that elongates the C16-C18 acyl-ACP primers from FAS-I to generate the long meromycolate chain (up to C56)[2][3][6][7]. This process involves a repeating cycle of four enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-ACP synthases KasA and KasB[8].

-

Reduction: Catalyzed by the β-ketoacyl-ACP reductase MabA[7].

-

Dehydration: Catalyzed by the β-hydroxyacyl-ACP dehydratase complex HadABC[7].

c. Final Condensation and Modification:

The meromycolate chain produced by FAS-II is then condensed with the C24-C26 α-branch from FAS-I. This crucial step is catalyzed by the polyketide synthase Pks13, which requires the fatty acyl-AMP ligase FadD32 to activate the meromycolate chain[10][11][12]. The resulting mycolic acid can then undergo further modifications, such as cyclopropanation or the introduction of keto or methoxy groups.

Glycosylation to Form this compound

The final step in GMM biosynthesis is the esterification of a glucose molecule to the mycolic acid. This reaction is catalyzed by a glycosyltransferase. While the precise enzyme responsible for GMM synthesis has not been definitively identified, it is thought to be analogous to the Antigen 85 (Ag85) complex [13][14][15]. The Ag85 complex consists of three mycolyltransferases (Ag85A, Ag85B, and Ag85C) that are known to transfer mycolic acids to trehalose to form trehalose monomycolate (TMM) and trehalose dimycolate (TDM)[15][16][17]. It is hypothesized that a similar mycolyltransferase or a dedicated glucosyltransferase utilizes a glucose donor to synthesize GMM.

The production of GMM is notably influenced by the availability of glucose in the environment. Studies have shown that GMM production is upregulated in glucose-rich conditions, suggesting that mycobacteria can utilize host-derived glucose during infection to synthesize this glycolipid[1][18]. This upregulation of GMM often occurs at the expense of TDM production, indicating a regulatory switch between the synthesis of these two important cell wall components[1].

Quantitative Data

While comprehensive kinetic data for every enzyme in the GMM biosynthesis pathway is not available, studies have reported parameters for several key enzymes in the mycolic acid synthesis pathway.

| Enzyme/Complex | Substrate(s) | K_m_ | V_max_ or k_cat_ | Organism |

| InhA | 2-trans-dodecenoyl-CoA | - | k_cat_ = 320.4 min⁻¹ | M. tuberculosis[15] |

| MabA | NADPH | 47 µM (K') | - | M. tuberculosis[19] |

| FadD32 | Lauric acid (C12) | App. K_m_ comparable between phosphorylated and dephosphorylated forms | V_max_ reduced in phosphorylated form | M. tuberculosis[6] |

| Antigen 85A | TMM | 129.6 ± 8.1 µM | k_cat_ = 65.4 ± 4.1 min⁻¹ | M. tuberculosis[20] |

Experimental Protocols

Extraction and Analysis of Mycolic Acids

This protocol is adapted from established methods for the analysis of mycobacterial lipids.

a. Saponification:

-

Harvest mycobacterial cells by centrifugation.

-

Resuspend the cell pellet in a solution of 15% tetrabutylammonium hydroxide (TBAH).

-

Incubate at 100°C overnight to hydrolyze the lipids.

b. Esterification:

-

Cool the sample to room temperature.

-

Add dichloromethane and iodomethane to the saponified mixture.

-

Agitate for 1 hour to convert the fatty acids to their methyl ester derivatives (mycolic acid methyl esters - MAMEs).

-

Centrifuge to separate the phases and collect the lower organic phase containing the MAMEs.

c. Thin-Layer Chromatography (TLC) Analysis:

-

Spot the extracted MAMEs onto a silica TLC plate.

-

Develop the plate in a solvent system such as hexane:ethyl acetate (95:5, v/v).

-

Visualize the separated MAMEs by spraying with a charring agent (e.g., 5% phosphomolybdic acid in ethanol) and heating.

In Vitro Mycolyltransferase Assay (Adapted for GMM)

This is a generalized protocol based on assays for the Ag85 complex, which can be adapted to screen for GMM synthesis.

a. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add purified mycolic acid as the acceptor substrate.

-

Add a glucose donor, such as UDP-glucose or radiolabeled glucose.

-

Add a putative glycosyltransferase enzyme fraction (e.g., purified recombinant protein or cell lysate).

b. Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

c. Product Detection:

-

Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol (2:1, v/v).

-

Analyze the extracted lipids by TLC, autoradiography (if using a radiolabeled substrate), or mass spectrometry to detect the formation of GMM.

Visualizations

Biosynthesis Pathway of Mycolic Acid

Caption: Overview of the mycolic acid biosynthesis pathway.

Proposed Final Step: GMM Synthesis

Caption: The proposed final glycosylation step in GMM biosynthesis.

Regulatory Network of Mycolic Acid Biosynthesis

Caption: Transcriptional regulation of mycolic acid biosynthesis.

Conclusion

The biosynthesis of this compound is a complex process that is fundamentally dependent on the intricate machinery of mycolic acid synthesis in mycobacteria. While the initial steps involving the FAS-I and FAS-II systems are well-characterized, the final glycosylation step to produce GMM remains an area of active research. The upregulation of GMM synthesis in the presence of host-derived glucose highlights its potential importance during infection. A deeper understanding of the enzymes and regulatory networks governing this pathway will be instrumental in identifying novel drug targets for the effective treatment of tuberculosis and other mycobacterial diseases. Further research is needed to identify the specific glycosyltransferase responsible for GMM synthesis and to fully elucidate the kinetic and regulatory properties of all enzymes in the pathway.

References

- 1. This compound (GMM)| [benchchem.com]

- 2. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Mycobacterium Tuberculosis FAS-II Dehydratases and Methyltransferases Define the Specificity of the Mycolic Acid Elongation Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Type-I Mycobacterium tuberculosis fatty acid synthase at 3.3 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis [frontiersin.org]

- 16. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Disruption of the Genes Encoding Antigen 85A and Antigen 85B of Mycobacterium tuberculosis H37Rv: Effect on Growth in Culture and in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Immunological Properties of Glucose Monomycolate: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glucose monomycolate (GMM), a glycolipid component of the Mycobacterium cell wall, is a potent immunomodulator with a dual role in both innate and adaptive immunity. It is recognized by innate immune receptors to trigger inflammatory responses and also functions as a T-cell antigen when presented by the non-classical MHC molecule, CD1b. These properties make GMM and its synthetic analogues compelling candidates for vaccine adjuvants and immunotherapeutic agents. This technical guide provides an in-depth overview of the immunological properties of GMM, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows.

Introduction

This compound (GMM) is a glycolipid found in the cell wall of Mycobacterium species, including the pathogenic agent of tuberculosis, Mycobacterium tuberculosis. It consists of a glucose headgroup esterified to a mycolic acid—a long-chain α-alkyl, β-hydroxy fatty acid.[1] During infection, mycobacteria can utilize host-derived glucose to synthesize GMM, making it a specific indicator of metabolically active, replicating microbes within host tissues.[2][3]

The immune system has evolved sophisticated mechanisms to recognize GMM, initiating both rapid innate responses and durable adaptive immunity. This recognition is mediated by two distinct molecular pathways:

-

Innate Recognition: GMM is sensed by C-type lectin receptors (CLRs) on innate immune cells, such as macrophages and dendritic cells, triggering pro-inflammatory signaling cascades.[4][5]

-

Adaptive Recognition: GMM is captured and presented by the antigen-presenting molecule CD1b on the surface of dendritic cells, leading to the activation of specific T-cells.[6][7]

This dual functionality has positioned GMM and related synthetic glycolipids, such as trehalose dibehenate (TDB) used in the CAF01 adjuvant, as powerful tools in vaccine development for their ability to elicit robust and targeted T-cell responses.[4][8][9]

Mechanism of Action: Innate Immune Recognition

GMM is a potent activator of the innate immune system. The primary receptor responsible for GMM recognition is the Macrophage Inducible C-type Lectin (Mincle, or CLEC4E) , a pattern recognition receptor expressed on myeloid cells.[4][5][10]

Upon binding GMM, Mincle initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome.

The Mincle Signaling Pathway

The activation of Mincle by GMM leads to a well-defined signaling cascade dependent on the Syk-CARD9 pathway.[8][11][12]

-

Receptor Dimerization & FcRγ Association: Ligand binding induces Mincle to associate with the ITAM-containing adapter protein, Fc receptor common gamma chain (FcRγ).[10]

-

Syk Kinase Recruitment: The ITAM motif of FcRγ is phosphorylated, creating a docking site for the Spleen tyrosine kinase (Syk).

-

PKCδ and CARD9 Activation: Syk activation leads to the phosphorylation and activation of Protein Kinase C-delta (PKCδ), which in turn phosphorylates the Caspase recruitment domain-containing protein 9 (CARD9).[8]

-

CBM Complex Formation: Phosphorylated CARD9 forms a critical signaling hub known as the CBM complex by recruiting B-cell lymphoma 10 (BCL10) and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[13][14]

-

NF-κB Activation: The CBM complex activates the transcription factor NF-κB, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and pro-IL-1β.[12]

NLRP3 Inflammasome Activation

In addition to NF-κB activation, GMM stimulation of Mincle-dependent pathways can activate the NLRP3 inflammasome.[4][15][16] This multi-protein complex is responsible for the activation of Caspase-1, which subsequently cleaves pro-IL-1β (transcribed via the NF-κB pathway) into its mature, secreted form, IL-1β, a highly potent pro-inflammatory cytokine.[17]

Quantitative Effects on Cytokine Production

In vitro stimulation of murine bone marrow-derived dendritic cells (BMDCs) with synthetic GMM results in the dose-dependent production of key pro-inflammatory cytokines.

| Cell Type | Stimulus | Cytokine Produced | Typical Concentration Range | Reference |

| Murine BMDCs | Synthetic GMM | IL-6 | > 400 pg/mL | [3] |

| Murine BMDCs | Synthetic GMM | TNF-α | > 50 pg/mL | [3][4] |

| Murine BMDCs | Synthetic GMM | IL-1β (via NLRP3) | Detected | [15][18] |

| Human Monocytes | Acute Glucose Shift | IL-1β | ~10-20 pg/mL (baseline) to >40 pg/mL | [17] |

Note: Absolute concentrations can vary significantly based on experimental conditions, such as stimulus concentration, cell density, and incubation time.

Mechanism of Action: Adaptive Immune Recognition

Beyond its role in innate immunity, GMM is a potent lipid antigen for T-cells. This function is mediated by the CD1 family of antigen-presenting molecules, specifically CD1b.[6][7] Unlike classical MHC molecules which present peptides, CD1 molecules have deep, hydrophobic antigen-binding grooves adapted to bind lipid and glycolipid antigens.

The CD1b Antigen Presentation Pathway

The presentation of GMM to T-cells is a multi-step process occurring within antigen-presenting cells (APCs) like dendritic cells.

-

Uptake: GMM, either as part of the mycobacterial cell wall or in a formulation, is internalized by the APC.

-

Trafficking: CD1b molecules traffic through the endo-lysosomal pathway, where they can encounter and bind GMM.

-

Antigen Loading: The hydrophobic mycolic acid tail of GMM inserts into the binding groove of CD1b, leaving the hydrophilic glucose headgroup exposed on the surface.[19]

-

Surface Presentation: The stable CD1b-GMM complex is transported to the cell surface.

-

T-Cell Recognition: The exposed glucose moiety acts as the primary epitope recognized by the T-cell receptor (TCR) of GMM-specific T-cells.[2][19] This interaction, along with co-stimulation, leads to T-cell activation.

T-Cell Response Profile

Activation of T-cells by GMM results in a characteristic Th1-polarized immune response, which is critical for controlling intracellular pathogens like M. tuberculosis.[2] In contrast to protein antigens like PPD (Purified Protein Derivative), which can elicit a mixed Th1/Th2 response, GMM strongly favors the production of Th1 cytokines.[2][20]

| Antigen | Predominant T-Cell Cytokines | Immune Profile | Reference |

| GMM | IFN-γ, TNF-α | Th1-skewed | [2][20] |

| PPD | IFN-γ, TNF-α, IL-5, IL-10 | Mixed Th1/Th2 | [2][20] |

GMM as a Vaccine Adjuvant

The ability of GMM to engage both innate and adaptive immunity makes it a powerful adjuvant. Formulations containing GMM or its analogues can enhance and direct the immune response towards a co-administered antigen.

-

Th1 and Th17 Polarization: GMM promotes the differentiation of CD4+ T-cells into Th1 and Th17 effector cells, which are essential for protection against fungal and bacterial pathogens.[4][16]

-

Weak Antibody Induction: Immunization with GMM itself elicits a strong T-cell response but a very weak B-cell and antibody response. This makes it an ideal adjuvant component, as it drives cellular immunity without causing significant antigenic competition for the B-cell response to the target antigen.

Experimental Protocols

This section provides generalized methodologies for key experiments used to study the immunological properties of GMM.

Protocol: Preparation of GMM Liposomes for In Vivo Studies

This protocol is adapted from methodologies used for preparing hydrophobic glycolipids for immunological challenge studies.[20]

-

Lipid Film Hydration:

-

Dissolve purified GMM in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

-

Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to form a thin lipid film on the flask wall.

-

-

Hydration:

-

Hydrate the lipid film with a sterile, aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonicating. For enhanced delivery, cationic lipids like octaarginine can be included in the formulation.

-

-

Sonication/Extrusion:

-

To create uniformly sized vesicles, sonicate the liposome suspension in a bath sonicator or use a mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

-

Sterilization and Quantification:

-

Sterilize the final liposome preparation by passing it through a 0.22 µm filter.

-

The concentration of incorporated GMM can be determined using an appropriate assay if required. Store at 4°C.

-

Protocol: In Vitro Stimulation of Dendritic Cells

This protocol outlines the stimulation of bone marrow-derived dendritic cells (BMDCs) to measure cytokine production.

-

BMDC Generation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells for 6-8 days in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and GM-CSF (e.g., 20 ng/mL).

-

-

Cell Plating:

-

Harvest the non-adherent and loosely adherent cells (immature BMDCs) and plate them in a 96-well tissue culture plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.

-

-

Stimulation:

-

Prepare serial dilutions of GMM (e.g., from 0.1 to 10 µg/mL) in culture medium. GMM should be thoroughly sonicated to ensure dispersion.

-

Add the GMM dilutions to the cells. Include a vehicle-only control (e.g., medium with the same amount of solvent used for GMM, if any) and a positive control (e.g., LPS at 100 ng/mL).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Analysis:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure cytokine concentrations (e.g., TNF-α, IL-6) using a commercial ELISA kit according to the manufacturer's instructions.

-

Protocol: In Vivo Immunization and T-Cell Response Analysis

This workflow describes a typical mouse immunization experiment to assess the adjuvant properties of GMM.

Conclusion

This compound is a key mycobacterial glycolipid that bridges the innate and adaptive immune systems. Its recognition by Mincle triggers potent inflammatory signaling, while its presentation by CD1b activates a robust, Th1-polarized T-cell response. This dual functionality, combined with a detailed understanding of its underlying molecular mechanisms, makes GMM a highly attractive molecule for the rational design of next-generation vaccine adjuvants and immunotherapies. The protocols and data presented in this guide provide a foundational framework for researchers aiming to harness the unique immunological properties of GMM in drug and vaccine development.

References

- 1. Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A microbial glycolipid functions as a new class of target antigen for delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Corynomycolic acid-containing glycolipids signal through the pattern recognition receptor Mincle - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. CD1b Tetramers Broadly Detect T Cells That Correlate With Mycobacterial Exposure but Not Tuberculosis Disease State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genotoxicity of cytokines at chemotherapy-induced ‘storm’ concentrations in a model of the human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse Mincle: Characterization as a Model for Human Mincle and Evolutionary Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation and Function of CARD9 / BCL10 / MALT1 Signalosomes in Innate Immunity and Inflammation | CBM-INNATE | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 12. NF-κB signaling pathways regulated by CARMA family of scaffold proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. A CARD9 Founder Mutation Disrupts NF-κB Signaling by Inhibiting BCL10 and MALT1 Recruitment and Signalosome Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inflammatory Properties and Adjuvant Potential of Synthetic Glycolipids Homologous to Mycolate Esters of the Cell Wall of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. Acute Glucose Shift Induces the Activation of the NLRP3 Inflammasome in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. Cd1b-Mediated T Cell Recognition of a Glycolipid Antigen Generated from Mycobacterial Lipid and Host Carbohydrate during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Microbial Glycolipid Functions as a New Class of Target Antigen for Delayed-type Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glucose Monomycolate in Mycobacterial Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucose monomycolate (GMM), a prominent glycolipid in the cell wall of Mycobacterium tuberculosis and other mycobacterial species, plays a multifaceted role in the pathogenesis of tuberculosis. It is a critical molecule at the host-pathogen interface, influencing both the innate and adaptive immune responses. This technical guide provides an in-depth analysis of the structure, biosynthesis, and immunological activities of GMM. We present quantitative data on its immunostimulatory properties, detailed experimental protocols for its study, and visual representations of the key signaling pathways it triggers. Understanding the intricate functions of GMM is paramount for the development of novel diagnostics, therapeutics, and vaccines against mycobacterial diseases.

Introduction

The formidable cell envelope of Mycobacterium tuberculosis is a complex and dynamic structure, rich in unique lipids and glycolipids that are essential for the bacterium's survival and virulence. Among these, this compound (GMM) has emerged as a key player in orchestrating the host immune response. GMM is composed of a glucose headgroup esterified to mycolic acid, a long-chain fatty acid characteristic of mycobacteria.[1] The production of GMM is notably influenced by the host environment, with increased synthesis in the presence of glucose, suggesting a role in adaptation during infection.[1] This guide delves into the technical aspects of GMM's involvement in mycobacterial pathogenesis, providing a comprehensive resource for the scientific community.

Structure and Biosynthesis of this compound

The precise chemical architecture of GMM is fundamental to its biological activity. The structure is characterized by the stereochemistry of the glucose molecule and the specific linkage to the diverse and complex mycolic acid chain. The biosynthesis of GMM is a multi-step process involving the synthesis of mycolic acids through the action of fatty acid synthase (FAS) systems. The final step is the coupling of a glucose molecule to the mycolic acid, a reaction catalyzed by a glycosyltransferase.[1] Environmental cues, particularly the availability of glucose, regulate GMM biosynthesis, highlighting the bacterium's ability to adapt its cell wall composition in response to the host environment.

Interaction with the Host Immune System

GMM is a potent immunomodulatory molecule that interacts with various components of the host immune system. Its recognition by immune cells is a critical event that shapes the subsequent anti-mycobacterial response.

GMM as a PAMP and Recognition by C-type Lectin Receptors

This compound is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by specific Pattern Recognition Receptors (PRRs) on innate immune cells. The C-type lectin receptor (CLR) Mincle (Macrophage Inducible C-type Lectin) has been identified as a key receptor for mycobacterial glycolipids.[2][3][4][5][6] While Mincle is a primary receptor for the related glycolipid trehalose dimycolate (TDM), its interaction with GMM is also a subject of investigation. Some studies suggest that the conversion of TDM to GMM within the host might be a strategy for mycobacteria to evade Mincle-mediated recognition.[7]

The binding of a ligand to Mincle initiates a signaling cascade that is dependent on the Fc receptor common gamma chain (FcRγ).[2][3] This interaction leads to the recruitment and activation of the spleen tyrosine kinase (Syk). Downstream signaling proceeds through the CARD9-Bcl10-MALT1 complex, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[2][5]

CD1b-mediated Presentation to T Cells

A crucial aspect of the adaptive immune response to GMM is its presentation to T cells by the non-polymorphic antigen-presenting molecule, CD1b.[1] Dendritic cells and other antigen-presenting cells (APCs) can process and load GMM onto CD1b molecules for presentation on their surface. This GMM-CD1b complex is then recognized by the T cell receptor (TCR) of a specific subset of T cells. This recognition is highly specific for the structure of GMM, including the glucose headgroup and the stereochemistry of the mycolic acid.[8] The activation of GMM-specific T cells leads to their proliferation and the secretion of effector cytokines, such as interferon-gamma (IFN-γ), which are critical for controlling mycobacterial infection.[9]

Quantitative Data on GMM-Induced Immune Responses

The immunostimulatory properties of GMM have been quantified in various experimental systems. This section summarizes key quantitative data to provide a comparative overview of its effects.

T Cell Proliferation

GMM is a potent antigen for inducing T cell proliferation. The strength of this response is often measured as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the antigen to the proliferation in the absence of the antigen.

| Antigen | Cell Type | Assay | Stimulation Index (SI) | Reference |

| This compound (GMM) | Bovine Peripheral Blood Mononuclear Cells (PBMCs) | [³H]Thymidine incorporation | Comparable to Keyhole Limpet Hemocyanin (KLH) | [10] |

| Keyhole Limpet Hemocyanin (KLH) | Bovine Peripheral Blood Mononuclear Cells (PBMCs) | [³H]Thymidine incorporation | Comparable to GMM | [10] |

Cytokine Production

The activation of immune cells by GMM leads to the production of various cytokines. While specific concentrations can vary depending on the experimental setup, GMM is known to induce the secretion of pro-inflammatory cytokines.

| Stimulus | Cell Type | Cytokine | Effect | Reference |

| This compound (GMM) | Human T cell clones | IFN-γ | Secretion | [9] |

| This compound (GMM) | Human T cell clones | TNF-α | Secretion | [9] |

| This compound (GMM) | Human T cell clones | IL-17 | Secretion | [9] |

Note: Specific quantitative data in pg/mL or similar units for GMM-induced cytokine production is not consistently reported in the reviewed literature. The table reflects the qualitative findings of cytokine induction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in mycobacterial pathogenesis.

Extraction and Purification of this compound from Mycobacteria

Objective: To isolate and purify GMM from mycobacterial cultures.

Materials:

-

Mycobacterial cell pellet

-

Chloroform

-

Methanol

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., chloroform:methanol:water, 60:16:1.5, v/v/v)

-

Visualizing agent (e.g., 3% cupric acetate in 8% phosphoric acid)

Procedure:

-

Lipid Extraction:

-

Harvest mycobacterial cells by centrifugation.

-

Extract the total lipids from the cell pellet by sequential incubation with chloroform:methanol (1:2, v/v) and then chloroform:methanol (2:1, v/v).

-

Combine the extracts and dry them using a rotary evaporator.

-

-

Column Chromatography:

-

Resuspend the dried lipid extract in a minimal volume of chloroform.

-

Prepare a silica gel column equilibrated with chloroform.

-

Load the lipid extract onto the column.

-

Elute the lipids with a stepwise gradient of acetone in chloroform (e.g., 15%, 30%, 40%, 50%, 60%, 70%, 80% acetone).

-

Collect fractions and monitor for the presence of GMM using TLC.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Spot the collected fractions and a GMM standard (if available) onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

After drying, spray the plate with the visualizing agent and bake at 150°C for 1 hour to visualize the lipid spots.

-

GMM will appear as a distinct spot.

-

-

Pooling and Storage:

-

Pool the fractions containing pure GMM based on the TLC analysis.

-

Dry the pooled fractions under a stream of nitrogen.

-

Resuspend the purified GMM in chloroform for storage.

-

CD1b-Mediated Antigen Presentation Assay

Objective: To assess the ability of APCs to present GMM to GMM-specific T cells.

Materials:

-

CD1b-expressing antigen-presenting cells (APCs), e.g., monocyte-derived dendritic cells.

-

GMM-specific T cell line or clones.

-

Purified GMM.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Assay for T cell activation (e.g., [³H]thymidine incorporation for proliferation, or ELISA/ELISpot for cytokine production).

Procedure:

-

APC Preparation:

-

Plate CD1b-expressing APCs in a 96-well plate at an appropriate density.

-

-

Antigen Loading:

-

Add varying concentrations of purified GMM (solubilized in a suitable vehicle) to the wells containing APCs.

-

Incubate for a sufficient time (e.g., 2-4 hours) to allow for uptake and processing of GMM.

-

-

T Cell Co-culture:

-

Add GMM-specific T cells to the wells with the GMM-loaded APCs.

-

Include control wells: T cells + APCs without GMM, T cells alone, and a positive control (e.g., stimulation with a mitogen like PHA).

-

-

Incubation:

-

Co-culture the cells for 2-3 days for proliferation assays or for a shorter period (e.g., 24-48 hours) for cytokine assays.

-

-

Measurement of T Cell Activation:

-

Proliferation Assay: Add [³H]thymidine for the last 18 hours of culture, then harvest the cells and measure radioactivity.

-

Cytokine Assay (ELISA): Collect the culture supernatant and measure the concentration of specific cytokines (e.g., IFN-γ) using a commercial ELISA kit.

-

Cytokine Assay (ELISpot): Perform the assay according to a standard ELISpot protocol to enumerate cytokine-secreting cells.

-

Enzyme-Linked Immunospot (ELISpot) Assay for GMM-Specific T Cells

Objective: To quantify the frequency of GMM-specific, cytokine-producing T cells.

Materials:

-

ELISpot plate (e.g., PVDF-bottomed 96-well plate).

-

Capture antibody for the cytokine of interest (e.g., anti-IFN-γ).

-

Biotinylated detection antibody for the same cytokine.

-

Streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Substrate for the enzyme (e.g., BCIP/NBT).

-

PBMCs isolated from immunized or infected individuals.

-

Purified GMM.

-

CD1b-expressing APCs (if using purified T cells).

Procedure:

-

Plate Coating:

-

Coat the ELISpot plate with the capture antibody overnight at 4°C.

-

-

Cell Plating:

-

Wash the plate and block non-specific binding.

-

Add PBMCs or a mixture of purified T cells and CD1b-expressing APCs to the wells.

-

-

Stimulation:

-

Add purified GMM to the appropriate wells.

-

Include negative controls (cells without antigen) and positive controls (cells with a mitogen).

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add the biotinylated detection antibody and incubate.

-

Wash and add the streptavidin-enzyme conjugate and incubate.

-

Wash and add the substrate to develop the spots.

-

-

Analysis:

-

Stop the reaction by washing with water.

-

Dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

-

Conclusion and Future Directions

This compound is a pivotal molecule in the interplay between mycobacteria and the host immune system. Its ability to be presented by CD1b to T cells and its recognition by innate immune receptors like Mincle underscore its importance in both initiating and shaping the immune response to mycobacterial infection. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the precise mechanisms of GMM-mediated immunomodulation.

Future research should focus on obtaining more detailed quantitative data on the cytokine profiles induced by different structural variants of GMM. Elucidating the complete signaling cascade downstream of GMM recognition by various PRRs will be crucial. Furthermore, a deeper understanding of the role of GMM-specific T cells in protective immunity will be instrumental in the rational design of novel vaccines and immunotherapies against tuberculosis. The development of GMM-based diagnostics also holds promise for the early and accurate detection of mycobacterial infections. Continued investigation into the biology of this fascinating glycolipid will undoubtedly pave the way for new strategies to combat one of the world's most persistent infectious diseases.

References

- 1. Cross-Presentation Assay for Human Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mincle as a potential intervention target for the prevention of inflammation and fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Total Synthesis of a Mycolic Acid from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T Cell Responses to Mycobacterial Glycolipids: On the Spectrum of “Innateness” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The interferon gamma secretion assay: a reliable tool to study interferon gamma production at the single cell level - PubMed [pubmed.ncbi.nlm.nih.gov]

Glucose Monomycolate (GMM) as a CD1b-Presented Antigen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose monomycolate (GMM) is a significant glycolipid antigen found in the cell wall of Mycobacterium tuberculosis and other mycobacterial species.[1] Its presentation by the non-polymorphic antigen-presenting molecule CD1b to T cells represents a critical pathway for the adaptive immune recognition of these pathogens.[1][2] Unlike the presentation of peptide antigens by the highly polymorphic Major Histocompatibility Complex (MHC) molecules, the CD1b-GMM system offers a more conserved target for T cell recognition, making it an attractive avenue for the development of novel vaccines and immunotherapies against tuberculosis and other mycobacterial diseases.[1][3] This technical guide provides an in-depth overview of the core principles of GMM presentation by CD1b, including quantitative data on molecular interactions, detailed experimental protocols, and visual representations of the key pathways and workflows.

The GMM-CD1b Complex and T Cell Recognition

The interaction between GMM, CD1b, and the T cell receptor (TCR) is a highly specific process governed by the unique structural features of each component.

Structure of this compound

GMM consists of a glucose molecule esterified to a mycolic acid.[1] Mycolic acids are long-chain fatty acids characterized by a shorter α-alkyl chain and a longer β-hydroxy meromycolate chain.[1][4] The biosynthesis of GMM by mycobacteria can utilize host-derived glucose, suggesting a direct metabolic interplay between the pathogen and its host during infection.[1][5][6]

The CD1b Antigen Binding Groove

CD1b possesses a large and complex antigen-binding groove composed of four interconnected hydrophobic pockets (A', C', F', and T').[4] This intricate structure allows CD1b to accommodate the long alkyl chains of mycolic acids.[1][4] The α-alkyl chain of the mycolic acid in GMM typically occupies the C' pocket, while the longer meromycolate chain extends into the A', T', and F' pockets.[1] This binding orientation positions the glucose headgroup of GMM to be exposed on the surface of the CD1b molecule, making it accessible for TCR recognition.[1][3]

T Cell Receptor Recognition: The Headgroup Hypothesis

T cell recognition of the GMM-CD1b complex is primarily driven by the interaction of the TCR with the exposed glucose moiety of GMM.[2][7] This "headgroup recognition" model is supported by studies showing that variations in the lipid tails of GMM have minimal impact on T cell recognition, whereas alterations to the carbohydrate headgroup significantly affect T cell activation.[2] The interaction has been likened to a pair of "tweezers," with both the TCR α and β chains surrounding and gripping the glucose molecule.[8][9] This highly specific recognition mechanism allows the immune system to distinguish GMM from other lipids and to mount a targeted response against mycobacteria.

Quantitative Analysis of GMM-CD1b-TCR Interactions

The affinity of the TCR for the GMM-CD1b complex is a key determinant of T cell activation. Surface Plasmon Resonance (SPR) has been utilized to quantify these interactions. Two main subsets of GMM-specific T cells have been characterized with distinct TCR affinities: Germline-Encoded Mycolyl-reactive (GEM) T cells and LDN5-like T cells.

| T Cell Subset | TCR V-gene Bias | Dissociation Constant (Kd) | Reference |

| LDN5-like T cells | TRAV17 and TRBV4-1 biased | 19.4 μM ± 0.88 μM to 39.4 μM ± 8.0 μM | [10] |

| GEM T cells | Nearly invariant TRAV1-2/TRAJ9 | ~1 μM (20- to 40-fold higher affinity than LDN5-like) | [10] |

| CD1b-reactive clone 2 | TRBV4-1 | 6.9 µM ± 1.0 µM | [11] |

Cytokine Profile of GMM-Specific T Cells

Upon recognition of the GMM-CD1b complex, GMM-specific T cells become activated and secrete a range of cytokines that contribute to the immune response against mycobacteria. While a comprehensive quantitative profile across multiple studies is not available, the primary cytokines produced are consistent with a Th1-type response, which is crucial for controlling intracellular pathogens like M. tuberculosis.

| Cytokine | Reported Function in GMM Response | References |

| Interferon-gamma (IFN-γ) | Key mediator of macrophage activation and control of mycobacterial growth. | [4][12][13] |

| Interleukin-2 (IL-2) | Promotes T cell proliferation and survival. | [4][5] |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine involved in granuloma formation. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GMM presentation by CD1b and the subsequent T cell response.

Protocol 1: Loading of this compound (GMM) onto CD1b Monomers for Tetramer Formation

This protocol is adapted from methodologies described for the generation of CD1b tetramers.[4]

Materials:

-

Soluble biotinylated human CD1b monomers

-

This compound (GMM)

-

50 mM Sodium Citrate buffer, pH 4.0

-

3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)

-

Sonicator (water bath)

-

Streptavidin-phycoerythrin (PE) or other fluorochrome conjugate

Procedure:

-

Prepare a stock solution of GMM in chloroform:methanol (2:1, v/v).

-

Aliquot the desired amount of GMM into a glass vial and evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried GMM in 50 mM sodium citrate buffer (pH 4.0) containing 0.25% CHAPS.

-

Sonicate the GMM suspension in a 37°C water bath for 2 minutes to facilitate micelle formation.

-

Add the soluble biotinylated CD1b monomers to the GMM solution at a specified molar ratio (optimization may be required).

-

Incubate the mixture at 37°C for 2 hours to allow for lipid loading.

-

To form tetramers, mix the GMM-loaded CD1b monomers with streptavidin-PE at a 4:1 molar ratio.

-

Incubate on ice for 30 minutes. The resulting GMM-CD1b tetramers are ready for use in T cell staining.

-

Unloaded (mock) tetramers should be prepared in parallel by following the same procedure but omitting GMM.

Protocol 2: T Cell Activation Assay using GMM-pulsed Antigen Presenting Cells

This protocol describes a common method to assess the activation of GMM-specific T cells.[12][13]

Materials:

-

GMM-specific T cell line or primary T cells

-

Antigen-Presenting Cells (APCs): e.g., CD1b-transfected K562 cells, or peripheral blood mononuclear cells (PBMCs)

-

GMM

-

Complete RPMI-1640 medium

-

96-well culture plates

-

Assay for T cell activation (e.g., IFN-γ ELISPOT kit, ELISA for cytokine detection, or flow cytometry for intracellular cytokine staining)

Procedure:

-

Culture APCs to the desired density.

-

Prepare a working solution of GMM in a suitable solvent and then dilute it in culture medium. Sonication may be required to ensure proper dispersion.

-

Add the GMM solution to the APCs at various concentrations (e.g., 1-10 µg/mL) and incubate for at least 4 hours to allow for antigen uptake and presentation. As a negative control, incubate APCs with vehicle alone.

-

After the incubation period, wash the APCs to remove excess GMM.

-

Co-culture the GMM-pulsed APCs with GMM-specific T cells at an appropriate effector-to-target ratio (e.g., 10:1) in a 96-well plate.

-

Incubate the co-culture for the desired period (e.g., 24-72 hours).

-

Assess T cell activation using the chosen method:

-

ELISPOT: Follow the manufacturer's instructions to quantify the number of cytokine-secreting cells.

-

ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines according to the manufacturer's protocol.

-

Intracellular Cytokine Staining: Add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture, then stain the cells for surface markers and intracellular cytokines for flow cytometric analysis.

-

Protocol 3: Surface Plasmon Resonance (SPR) for Measuring TCR Binding Affinity

This protocol provides a general workflow for analyzing the interaction between a soluble TCR and a GMM-CD1b complex using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Soluble, purified GMM-specific TCR

-

Soluble, purified GMM-loaded CD1b monomers

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Appropriate running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the GMM-loaded CD1b monomers over the activated surface to allow for covalent coupling via primary amines.

-

Deactivate any remaining active esters with ethanolamine.

-

A reference flow cell should be prepared in the same way but without the immobilized CD1b or with an irrelevant protein to subtract non-specific binding.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of the soluble TCR in running buffer.

-

Inject the TCR solutions over the immobilized CD1b-GMM surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each TCR injection using a regeneration solution (e.g., a low pH buffer) if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of GMM presentation by CD1b.

Caption: CD1b-mediated presentation pathway of this compound.

Caption: Experimental workflow for a T cell activation assay.

Caption: Logical relationship of GMM-CD1b-TCR interaction.

Conclusion

The presentation of this compound by CD1b is a well-characterized pathway for the recognition of mycobacterial antigens by the human adaptive immune system. The non-polymorphic nature of CD1b and the conservation of GMM across pathogenic mycobacteria make this an attractive target for therapeutic and prophylactic strategies. A thorough understanding of the molecular interactions, cellular pathways, and experimental methodologies outlined in this guide is essential for researchers and drug development professionals working to harness this immune pathway to combat mycobacterial diseases. Further quantitative characterization of the T cell response, including a broader analysis of cytokine profiles and T cell effector functions, will be crucial for the successful translation of these basic scientific insights into clinical applications.

References

- 1. T cell receptor bias and affinity define two compartments of the CD1b-glycolipid specific T cell repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. faculty.washington.edu [faculty.washington.edu]

- 4. Validation of a CD1b tetramer assay for studies of human mycobacterial infection or vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD1b-mycolic acid tetramers demonstrate T cell fine specificity for mycobacterial lipid tails - PMC [pmc.ncbi.nlm.nih.gov]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. Generation of CD1 tetramers as a tool to monitor glycolipid-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CD1b tetramers bind αβ T cell receptors to identify a mycobacterial glycolipid-reactive T cell repertoire in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment of CD1b-restricted immunity to lipid antigens in the pulmonary response to Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

T Cell Recognition of Glucose Monomycolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of T cell recognition of glucose monomycolate (GMM), a key glycolipid antigen from Mycobacterium tuberculosis. Understanding this interaction is paramount for the development of novel diagnostics, vaccines, and host-directed therapies for tuberculosis. This document provides a comprehensive overview of the cellular and molecular mechanisms involved, detailed experimental protocols, and quantitative data to support further research and development.

The Core Interaction: T Cells, CD1b, and GMM

T cell recognition of GMM is a fascinating example of non-peptide antigen presentation. Unlike conventional peptide antigens presented by MHC molecules, GMM is presented by the non-polymorphic, MHC class I-like molecule, CD1b.[1][2][3] This interaction is crucial for the adaptive immune response to mycobacterial infections.

1.1. The Antigen: this compound (GMM)

GMM is a glycolipid found in the cell wall of Mycobacterium tuberculosis. It consists of a glucose headgroup attached to a long-chain mycolic acid.[4][5] The synthesis of antigenic GMM by mycobacteria often involves the utilization of host-derived glucose, suggesting a mechanism for the immune system to specifically recognize productively infected cells.[5][6] The structure of the glucose moiety and its linkage to the mycolic acid are critical for T cell recognition.[2][4][5]

1.2. The Presenting Molecule: CD1b

CD1b is a member of the CD1 family of antigen-presenting molecules that specialize in capturing and presenting lipid and glycolipid antigens to T cells.[1][3] CD1b has a deep and voluminous antigen-binding cleft with four interconnected hydrophobic pockets (A', C', F', and T') that can accommodate the long aliphatic chains of mycolic acids.[7][8] The glucose headgroup of GMM remains exposed on the surface of the CD1b molecule, allowing for direct interaction with the T cell receptor (TCR).[3][9] The binding of GMM to CD1b is optimal at an acidic pH, which is consistent with the processing of the antigen within the endosomal compartments of antigen-presenting cells (APCs).[10]

1.3. The Responding T Cells: A Specialized Force

A specific subset of αβ T cells recognizes the CD1b-GMM complex. These are not a homogenous population and can be broadly categorized into two main groups based on their TCR usage and affinity:

-

Germline-Encoded Mycolyl-reactive (GEM) T cells: These T cells express a conserved TCR α-chain (TRAV1-2/TRAJ9) and exhibit high affinity for the CD1b-GMM complex.[1][9][11][12] They are considered a key player in the immune response to mycobacterial infection.

-

LDN5-like T cells: This is a more diverse population of T cells with lower affinity for CD1b-GMM compared to GEM T cells.[9][11] They often utilize the TRBV4-1 TCR β-chain.[11][13]

These GMM-specific T cells are found to be expanded in individuals with tuberculosis and after BCG vaccination.[11][14][15]

Quantitative Data on T Cell Recognition of GMM

The following tables summarize key quantitative data related to the interaction between T cells, CD1b, and GMM.

Table 1: T Cell Receptor (TCR) Characteristics for GMM Recognition

| T Cell Subset | Predominant TCR V-gene Usage | Affinity for CD1b-GMM | Reference |

| GEM T cells | TRAV1-2 (α-chain), TRBV6-2/TRBV30 (β-chain) | High | [9][11][12] |

| LDN5-like T cells | TRBV4-1 (β-chain) | Intermediate/Lower | [9][11][16] |

Table 2: Frequency of GMM-Specific T Cells

| Condition | T Cell Population | Frequency | Method | Reference |

| BCG-vaccinated rhesus macaques (blood, 4 weeks post-i.v. vaccination) | Mamu-CD1c-GMM+ T cells | Increased frequency compared to baseline (p=0.016) | Flow cytometry with CD1c-GMM tetramers | [15][17] |

| South African adolescent with latent TB | CD1b-GMM+ T cells | 0.4% of T cells after in vitro expansion | Flow cytometry with CD1b-GMM tetramers | [15] |

| South African adolescent with latent TB | CD1c-GMM+ T cells | 0.1% of T cells after in vitro expansion | Flow cytometry with CD1c-GMM tetramers | [15] |

| Healthy donors | GMM-specific T cells | Variable, often low without prior exposure | ELISpot, Intracellular Cytokine Staining | [18][19] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of T cell recognition of GMM.

3.1. ELISpot Assay for GMM-Specific T Cell Responses

This protocol is for the detection of cytokine-secreting T cells (e.g., IFN-γ) in response to GMM stimulation.

Materials:

-

PVDF-membrane 96-well plates

-

Capture antibody (e.g., anti-human IFN-γ)

-

Blocking solution (e.g., PBS with 1% BSA)

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells

-

Antigen-presenting cells (APCs) expressing CD1b (e.g., monocyte-derived dendritic cells or CD1b-transfected cell lines)

-

This compound (GMM)

-

Positive control (e.g., Phytohemagglutinin - PHA)

-

Negative control (e.g., media alone or vehicle for GMM)

-

Detection antibody (e.g., biotinylated anti-human IFN-γ)

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)

-

ELISpot reader

Procedure:

-

Plate Coating: Coat the 96-well PVDF plates with the capture antibody overnight at 4°C.

-

Blocking: Wash the plates with sterile PBS and block with blocking solution for 2 hours at room temperature.

-

Cell Plating:

-

Prepare APCs and load them with GMM (typically 1-10 µg/mL) for several hours.

-

Wash the APCs to remove excess GMM.

-

Add responder cells (PBMCs or T cells) and GMM-loaded APCs to the coated wells. Include positive and negative controls.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plates to remove cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash the plates and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

-

-

Development: Wash the plates and add the substrate solution. Monitor for spot formation.

-

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.

3.2. Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T cells at a single-cell level.

Materials:

-

PBMCs or isolated T cells

-

APCs expressing CD1b

-

GMM

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Cell surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

-

Fixation/Permeabilization buffer

-

Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Co-culture responder cells with GMM-loaded APCs in the presence of a co-stimulatory antibody (e.g., anti-CD28) for 6-12 hours.

-

For the last 4-6 hours of incubation, add a protein transport inhibitor to trap cytokines intracellularly.[20]

-

-

Surface Staining:

-

Fixation and Permeabilization:

-

Intracellular Staining:

-

Acquisition and Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the T cell population of interest and quantifying the percentage of cytokine-positive cells.

-

3.3. CD1b Tetramer Staining

This protocol is for the direct visualization and quantification of GMM-specific T cells.

Materials:

-

Fluorochrome-labeled CD1b-GMM tetramers

-

PBMCs or isolated T cells

-

Cell surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-TCR Vβ)

-

Viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of PBMCs or isolated T cells.

-

Tetramer Staining:

-

Incubate the cells with the CD1b-GMM tetramer for 30-60 minutes at room temperature or 37°C. The optimal temperature and time should be determined empirically.

-

-

Surface Staining:

-

Without washing, add a cocktail of antibodies against cell surface markers and a viability dye.

-

Incubate for 20-30 minutes at 4°C.

-

-

Washing: Wash the cells with FACS buffer.

-

Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire them on a flow cytometer.

-

Analyze the data by gating on live, single T cells and then identifying the tetramer-positive population.

-

Visualizing the Molecular and Cellular Interactions

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in T cell recognition of GMM.

4.1. Signaling Pathway of T Cell Recognition of GMM

Caption: TCR engagement by CD1b-GMM initiates a downstream signaling cascade.

4.2. Experimental Workflow for Identifying GMM-Specific T Cells

Caption: A generalized workflow for the identification of GMM-specific T cells.

4.3. Logical Relationship in GMM Recognition

Caption: The sequence of events leading to an immune response against GMM.

References

- 1. T cell receptor recognition of CD1b presenting a mycobacterial glycolipid [pubmed.ncbi.nlm.nih.gov]

- 2. Structural requirements for glycolipid antigen recognition by CD1b-restricted T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. CD1b-mediated T cell recognition of a glycolipid antigen generated from mycobacterial lipid and host carbohydrate during infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cd1b-Mediated T Cell Recognition of a Glycolipid Antigen Generated from Mycobacterial Lipid and Host Carbohydrate during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T cell receptor recognition of CD1b presenting a mycobacterial glycolipid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD1 and mycobacterial lipids activate human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. Molecular interaction of CD1b with lipoglycan antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CD1b Tetramers Broadly Detect T Cells That Correlate With Mycobacterial Exposure but Not Tuberculosis Disease State - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. T Cells Specific for a Mycobacterial Glycolipid Expand after Intravenous Bacillus Calmette–Guérin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T cell receptor bias and affinity define two compartments of the CD1b-glycolipid specific T cell repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative analysis of the CD4+ T cell response to therapeutic antibodies in healthy donors using a novel T cell:PBMC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oncotarget.com [oncotarget.com]

- 20. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 21. med.virginia.edu [med.virginia.edu]

- 22. anilocus.com [anilocus.com]

- 23. creative-bioarray.com [creative-bioarray.com]

The Discovery and Isolation of Glucose Monomycolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose monomycolate (GMM) is a significant glycolipid component of the mycobacterial cell wall, playing a crucial role in the immunopathogenesis of mycobacterial infections, including tuberculosis. Its discovery and subsequent characterization have paved the way for a deeper understanding of lipid antigen presentation and have identified GMM as a potential candidate for novel vaccine and diagnostic development. This technical guide provides an in-depth overview of the historical discovery, detailed experimental protocols for isolation and purification, comprehensive quantitative data, and the key signaling pathways associated with GMM's immunological activity.

Introduction: A Historical Perspective

The study of mycobacterial lipids has a long history, with early investigations dating back to the pioneering work on mycolic acids.[1] Within this complex lipid milieu, this compound (6-O-mycoloyl-D-glucose) was first isolated and characterized from various species of Corynebacterium and Mycobacterium in the 1970s. Key early work by Brennan et al. (1970) and Durand et al. (1979) established the fundamental structure of GMM as a mycolic acid esterified to the 6-position of a glucose molecule.[1]

Subsequent research has elucidated the critical role of GMM as a potent T-cell antigen. It is now understood that GMM is presented by the non-polymorphic MHC-class-I-like molecule, CD1b, on the surface of antigen-presenting cells (APCs) to a specific subset of T-cells.[2] This recognition of a lipid antigen by the adaptive immune system has opened new avenues for research into host-pathogen interactions and the development of novel immunotherapies. Furthermore, the biosynthesis of GMM is upregulated in the presence of glucose concentrations found within the host, suggesting a role in the adaptation of mycobacteria during infection.[2]

Experimental Protocols for the Isolation and Purification of this compound

The following protocols provide a detailed methodology for the isolation and purification of GMM from mycobacterial cultures.

Bacterial Culture

This protocol is adapted from methodologies used for Mycobacterium phlei and Nocardia farcinica.[3]

-

Culture Medium Preparation:

-

Prepare 7H9 culture medium (Difco) according to the manufacturer's instructions.

-

Supplement the medium with 10% (w/v) glucose and 0.5 mg/ml Tween-80 (Sigma-Aldrich).[3]

-

-

Inoculation and Incubation:

-

Inoculate the prepared medium with the desired mycobacterial species.

-

Incubate the culture under appropriate conditions (e.g., temperature, shaking) until a sufficient bacterial mass is obtained.

-

-

Harvesting of Bacterial Cells:

-

Harvest the bacterial cells by centrifugation.

-

Wash the resulting bacterial pellet once with distilled water to remove residual media components.[3]

-

Total Lipid Extraction

-

Solvent Extraction:

-

Resuspend the washed bacterial pellet.

-

Perform a two-step solvent extraction at room temperature for 2 hours with agitation for each step:

-

First extraction with a chloroform:methanol (1:2, v/v) mixture.

-

Second extraction with a chloroform:methanol (2:1, v/v) mixture.[3]

-

-

-

Drying and Reconstitution:

-

Combine the solvent extracts from both steps.

-

Dry the total lipid extract using a rotary evaporator at room temperature.

-

Redissolve the dried lipid extract in a minimal volume of pure chloroform.[3]

-

Purification by Column Chromatography

-

Column Preparation:

-

Prepare a silica solid-phase extraction column (e.g., Supelco).

-

Equilibrate the column with chloroform.

-

-

Fractionation:

-

Load the redissolved total lipid extract onto the prepared silica column.

-

Elute the lipids using a stepwise gradient of acetone in chloroform. The following is a representative elution profile:

-

Elute with three column volumes of 100% chloroform.

-

Elute with three column volumes of 15% acetone in chloroform.

-

Elute with three column volumes of 30% acetone in chloroform.

-

Elute with three column volumes of 40% acetone in chloroform.

-

Elute with three column volumes of 50% acetone in chloroform.

-

Elute with three column volumes of 60% acetone in chloroform.

-

Elute with three column volumes of 70% acetone in chloroform.

-

Elute with three column volumes of 80% acetone in chloroform.

-

Finally, elute with pure acetone.[3]

-

-

-

Fraction Analysis:

-

Collect fractions throughout the elution process.

-

Analyze the fractions for the presence of GMM using Thin Layer Chromatography (TLC).

-

Analysis by Thin Layer Chromatography (TLC)

-

Plate Preparation and Spotting:

-

Spot the collected fractions onto a silica TLC plate.

-

-

Development:

-

Develop the TLC plate in a solvent system of chloroform:methanol:water (60:16:1.5, v/v/v).[3]

-

Dry the plate at room temperature.

-

-

Visualization:

-

Spray the dried plate with a 3% cupric acetate solution in 8% phosphoric acid.

-

Bake the plate at 150°C for 1 hour to visualize the lipid spots.[3]

-

-

Identification and Storage:

-

Identify the fractions containing pure GMM by comparing with a GMM standard.

-

Pool the pure GMM fractions, dry them, and redissolve in chloroform for storage.[3]

-

Quantitative Data and Characterization

The characterization of purified GMM is crucial for confirming its identity and purity. The following tables summarize key quantitative data obtained from mass spectrometry and nuclear magnetic resonance spectroscopy.